2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid
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Overview
Description
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that combines a pyridine ring with a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallics for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the pyridine or thiazole rings.
Scientific Research Applications
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to the observed biological effects. For example, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in inflammation or tumor growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid: Similar in structure but with a triazole ring instead of a thiazole ring.
2-Aminothiazole-4-carboxylate Derivatives: Share the thiazole ring but differ in the substituents and overall structure.
Uniqueness
2-(5-Methoxypyridin-3-yl)thiazole-4-carboxylic Acid is unique due to its specific combination of a methoxypyridine and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8N2O3S |
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Molecular Weight |
236.25 g/mol |
IUPAC Name |
2-(5-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-7-2-6(3-11-4-7)9-12-8(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
CIKUIYJOEQFKHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
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